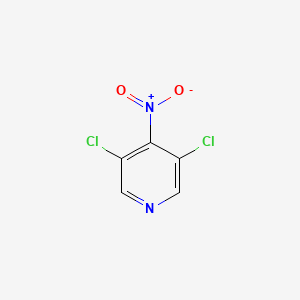

3,5-Dichloro-4-nitropyridine

Beschreibung

Significance of the Pyridine (B92270) Nucleus in Contemporary Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. openaccessjournals.comresearchgate.net Its structural versatility and unique chemical properties have made it an indispensable scaffold in the design and synthesis of a vast array of biologically active molecules. mdpi.comresearchgate.net The pyridine nucleus is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA), a testament to its profound impact on pharmacological activity. mdpi.comnih.gov

The significance of the pyridine moiety stems from several key characteristics. The nitrogen atom imparts polarity and basicity, and allows for hydrogen bond formation, which can significantly improve the pharmacokinetic properties of drug candidates, such as water solubility and bioavailability. ajrconline.orgnih.govopenaccessjournals.com This makes the incorporation of a pyridine ring a strategic approach to optimize the properties of lead compounds. ajrconline.org Furthermore, the pyridine ring is a bioisostere for benzene (B151609) rings, as well as for amines and amides, allowing chemists to fine-tune the biological activity and metabolic stability of molecules. nih.govresearchgate.net

Pyridine derivatives are ubiquitous in nature, forming the core of essential molecules like vitamins (niacin, pyridoxine), coenzymes, and alkaloids (nicotine). nih.govopenaccessjournals.com In the laboratory, their derivatives have been synthesized to exhibit a wide spectrum of therapeutic properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective activities. researchgate.netmdpi.comopenaccessjournals.comnih.gov The ability of the pyridine scaffold to interact with a diverse range of biological targets, such as enzymes and receptors, ensures its continued prominence in the quest for novel therapeutics. researchgate.netmdpi.com

Strategic Importance of Nitro and Halogen Substituents in Modulating Pyridine Reactivity

The reactivity of the pyridine ring is intrinsically influenced by its constituent nitrogen atom. Being more electronegative than carbon, the nitrogen atom reduces the electron density of the ring system, making pyridine less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.orggcwgandhinagar.comuoanbar.edu.iq This inherent electron deficiency, however, renders the ring more prone to nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. wikipedia.orgiust.ac.ir The strategic placement of nitro (–NO₂) and halogen (–X) substituents further modulates this reactivity in a predictable and synthetically useful manner.

Both nitro and halogen groups are strongly electron-withdrawing, further deactivating the pyridine ring towards electrophilic attack. uoanbar.edu.iq Their primary importance lies in the potent activation they provide for nucleophilic aromatic substitution (SNAr) reactions. iust.ac.iracs.org The nitro group, in particular, is one of the most powerful activating groups for SNAr, capable of stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. acs.orgscirp.org

The position of these substituents is crucial. Halogens at the 2- and 4-positions are readily displaced by nucleophiles because the negative charge of the reaction intermediate can be delocalized onto the ring nitrogen. davuniversity.orgresearchgate.net A nitro group, especially when positioned ortho or para to a leaving group (like a halogen), dramatically increases the rate of nucleophilic substitution. acs.orgmdpi.com This synergistic effect between the ring nitrogen and electron-withdrawing substituents makes halogenated nitropyridines highly valuable and versatile intermediates in organic synthesis. mdpi.com Chemists can exploit this enhanced reactivity to introduce a wide variety of functional groups onto the pyridine core, building molecular complexity with high regioselectivity. researchgate.net

Positioning of 3,5-Dichloro-4-nitropyridine within the Landscape of Substituted Pyridine Derivatives

Within the diverse family of substituted pyridines, this compound occupies a position of significant synthetic utility. Its structure is characterized by two chlorine atoms flanking a nitro group at the 4-position of the pyridine ring. This specific substitution pattern distinguishes it from other dichloronitropyridine isomers and dictates its unique chemical behavior.

The key feature of this compound is the powerful activation of the 4-position by the nitro group for nucleophilic aromatic substitution. While the chlorine atoms at the 3- and 5-positions are meta to the ring nitrogen and thus less activated for direct displacement, they exert an inductive electron-withdrawing effect that further enhances the electrophilicity of the ring. More importantly, they sterically hinder the adjacent positions, often leading to highly selective reactions at the 4-position.

The primary reaction pathway for this compound involves the displacement of the nitro group by a wide range of nucleophiles. The two chlorine atoms remain on the ring, providing sites for subsequent functionalization if desired. This makes this compound a valuable building block for constructing more complex molecules, particularly in the synthesis of agrochemicals and pharmaceutical intermediates. Its reactivity profile can be contrasted with isomers like 2,4-dichloro-5-nitropyridine, where the chlorine at the 4-position is typically more susceptible to substitution. mdpi.com The unique arrangement of substituents in this compound thus offers a distinct advantage for synthetic chemists aiming to build specific molecular architectures.

Table 1: Properties of this compound and a Related Isomer

| Property | This compound | 2,4-Dichloro-5-nitropyridine |

| CAS Number | 433294-98-5 bldpharm.comchemicalbook.com | 4487-56-3 chemscene.com |

| Molecular Formula | C₅H₂Cl₂N₂O₂ chemicalbook.com | C₅H₂Cl₂N₂O₂ chemscene.com |

| Molecular Weight | 192.99 | 192.99 chemscene.com |

| Primary Reactive Site (for SNAr) | Position 4 (Displacement of -NO₂) | Position 4 (Displacement of -Cl) mdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZHZSXAYXXCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406209 | |

| Record name | 3,5-dichloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433294-98-5 | |

| Record name | 3,5-dichloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dichloro 4 Nitropyridine and Analogues

State-of-the-Art Synthetic Routes to 3,5-Dichloro-4-nitropyridine

The preparation of this compound is a multi-step process that typically involves the initial synthesis of 3,5-dichloropyridine (B137275) followed by a regioselective nitration.

A foundational route to the 3,5-dichloropyridine precursor involves the reaction of a polychlorinated pyridine (B92270) with a reducing agent. For instance, pentachloropyridine (B147404) can be treated with zinc metal in the presence of an acidic compound, such as acetic acid, at elevated temperatures (81-82°C) to yield 3,5-dichloropyridine. epo.org This reductive dechlorination process can also be applied to tetrachloropyridines. epo.org Another approach starts from the reaction of acrylonitrile (B1666552) with anhydrous chloral (B1216628) in the presence of a copper(I) salt to form 2,3,5-trichloropyridine, which is then subsequently reacted with zinc metal under acidic conditions to afford 3,5-dichloropyridine. epo.org

Once 3,5-dichloropyridine is obtained, the subsequent nitration is a critical step. Due to the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen, harsh reaction conditions are generally required for electrophilic aromatic substitution. The nitration of chlorinated pyridines can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures, typically around 110°C. youtube.com It is crucial to carefully control the reaction conditions to favor the formation of the 4-nitro isomer over other potential products. The directing effects of the two chlorine atoms at the 3 and 5 positions sterically hinder the adjacent positions (2, 4, and 6) and electronically deactivate the entire ring, making the 4-position the most favorable site for nitration, albeit under forcing conditions.

An alternative strategy that can be employed for the synthesis of related nitropyridines involves the use of dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite. rsc.orgntnu.no This method proceeds through the formation of an N-nitropyridinium salt, which then undergoes nucleophilic attack by the bisulfite, leading to the formation of a dihydropyridine (B1217469) intermediate that subsequently rearranges to the 3-nitropyridine. rsc.orgntnu.no While this method is generally used for producing 3-nitropyridines, variations in the substrate and reaction conditions could potentially be adapted for the synthesis of 4-nitro isomers.

Mechanistic Studies of Nitration in Chlorinated Pyridine Systems

The introduction of a nitro group onto a chlorinated pyridine ring is a challenging transformation governed by the interplay of electronic and steric effects. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving the desired regioselectivity.

Regioselective Nitration Pathways for Pyridine Derivatives

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution significantly more difficult. The nitrogen atom strongly deactivates the ring, particularly at the 2-, 4-, and 6-positions. When subjected to strongly acidic nitrating conditions, the pyridine nitrogen is protonated, further deactivating the ring and making substitution even more challenging.

In the case of 3,5-dichloropyridine, the two chlorine atoms exert a deactivating inductive effect, further reducing the reactivity of the ring. However, they also act as ortho, para-directors, albeit weak ones in a deactivated system. The nitration is believed to proceed via the formation of a nitronium ion (NO₂⁺) from the mixture of nitric and sulfuric acids. This powerful electrophile then attacks the pyridine ring. The positions ortho and para to the chlorine atoms are the 2-, 4-, and 6-positions. The 2- and 6-positions are adjacent to the deactivating nitrogen atom, making them less favorable for attack. Therefore, the 4-position becomes the most probable site for electrophilic attack, leading to the formation of this compound. The reaction proceeds through a resonance-stabilized cationic intermediate (a sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity.

Recent studies have also explored dearomatization-rearomatization strategies for the meta-nitration of pyridines, which could offer alternative pathways for the synthesis of specifically substituted nitropyridines. researchgate.net

Role of Pyridine N-Oxides in Directed Nitration

The formation of a pyridine N-oxide is a well-established strategy to activate the pyridine ring towards electrophilic substitution and to alter the regioselectivity of the reaction. The N-oxide group is electron-donating through resonance, which increases the electron density of the ring, particularly at the 2-, 4-, and 6-positions, and makes it more susceptible to electrophilic attack.

For the synthesis of 4-nitropyridine (B72724) derivatives, the N-oxide route is particularly effective. The nitration of pyridine-N-oxide itself, for instance, yields the 4-nitro derivative. researchgate.net In the case of 3,5-disubstituted pyridine-N-oxides, such as 3,5-dibromopyridine-N-oxide, nitration with a mixture of fuming nitric acid and sulfuric acid also directs the incoming nitro group to the 4-position. researchgate.net This directing effect is attributed to the resonance contribution of the N-oxide group, which preferentially stabilizes the transition state leading to 4-substitution. After the nitration, the N-oxide can be removed by a deoxygenation step, typically using a reducing agent like phosphorus trichloride, to yield the desired nitropyridine. This two-step sequence of N-oxidation followed by nitration and deoxygenation can be a more efficient and selective route to certain nitropyridine isomers compared to the direct nitration of the parent pyridine.

Optimization of Nitration Conditions and Reagent Systems

The nitration of deactivated heterocyclic systems like chlorinated pyridines often requires optimization of reaction conditions to achieve acceptable yields and selectivities. Key parameters that are typically varied include the temperature, reaction time, and the composition of the nitrating agent.

For the direct nitration of chlorinated pyridines, a mixture of concentrated or fuming nitric acid and sulfuric acid is the most common reagent system. youtube.com The ratio of these acids can be adjusted to control the concentration of the active nitrating species, the nitronium ion. Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts and decomposition. Therefore, a careful balance must be struck. For example, the nitration of a chlorinated pyridine has been reported to proceed cleanly at 110°C. youtube.com

Alternative nitrating agents have also been explored to overcome the limitations of the traditional mixed acid system. Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that can be used in organic solvents. rsc.orgntnu.no This reagent can lead to the formation of N-nitropyridinium salts, which can then rearrange to the corresponding nitropyridine. rsc.orgntnu.no Another less common but interesting approach involves the use of nitro-saccharin in the presence of a Lewis acid. youtube.com

The optimization of these conditions is often empirical and substrate-dependent. Below is a table summarizing various nitrating systems and their typical conditions for pyridine derivatives.

| Nitrating Agent | Typical Conditions | Substrate Type | Reference(s) |

| HNO₃ / H₂SO₄ | 110°C | Chlorinated Pyridines | youtube.com |

| N₂O₅ / NaHSO₃ | Room Temperature | Pyridines | rsc.orgntnu.no |

| Nitro-saccharin / Lewis Acid | Varies | Pyridines | youtube.com |

Selective Halogenation Strategies for Pyridine Ring Functionalization

The synthesis of this compound inherently relies on the presence of chlorine atoms at the 3 and 5 positions. The selective introduction of halogens onto a pyridine ring is a critical aspect of synthesizing a wide range of functionalized pyridine derivatives.

Direct electrophilic halogenation of pyridine is often difficult due to the deactivation of the ring. However, under forcing conditions, such as high temperatures in the gas phase, halogenation can occur. For instance, the chlorination of 3-picoline at 390°C results in chlorination primarily at the position para to the methyl group. youtube.com

For more controlled and selective halogenation, various strategies have been developed. One common approach is to use pyridine N-oxides, which, as discussed earlier, activate the ring towards electrophilic attack. The halogenation of pyridine N-oxides can provide access to halopyridines that are difficult to obtain by direct halogenation of the parent pyridine.

Another strategy involves metallation followed by quenching with an electrophilic halogen source. This approach allows for the regioselective introduction of a halogen atom at a specific position on the pyridine ring, directed by the position of metallation. For example, lithiation at a specific position followed by treatment with a source of chlorine, such as hexachloroethane, can lead to the formation of a chloropyridine. youtube.com

The choice of halogenation strategy depends on the desired substitution pattern and the other functional groups present on the pyridine ring. For the synthesis of 3,5-dichloropyridine, a common starting material for this compound, reductive dehalogenation of more highly chlorinated pyridines is an effective approach. epo.org

Below is a table summarizing different strategies for the halogenation of pyridines.

| Halogenation Strategy | Reagents | Position Selectivity | Reference(s) |

| Gas-Phase Halogenation | Cl₂ / High Temperature | Depends on substituent | youtube.com |

| Halogenation of N-Oxides | Varies | 2- and 4-positions | researchgate.net |

| Metallation-Halogenation | n-BuLi / C₂Cl₆ | Directed by metallation | youtube.com |

| Reductive Dehalogenation | Zn / Acid | Removes specific halogens | epo.org |

Elucidation of Reactivity Profiles and Reaction Mechanisms of 3,5 Dichloro 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring System

The pyridine ring of 3,5-dichloro-4-nitropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen atom and the substituents, particularly the nitro group, which render the carbon atoms of the ring electrophilic and thus prone to attack by nucleophiles.

Investigations into the Reactivity of Chlorine Atoms

The two chlorine atoms at the C-3 and C-5 positions of this compound serve as excellent leaving groups in SNAr reactions. Their reactivity is significantly enhanced by the electronic environment of the pyridine ring. The positions of the chlorine atoms are ortho to the strongly deactivating nitro group at C-4 and ortho to the ring nitrogen.

This specific arrangement makes the C-3 and C-5 positions highly electron-deficient. The inductive electron-withdrawing effect of the nitro group makes the ortho positions (C-3 and C-5) particularly susceptible to nucleophilic attack stackexchange.com. The pyridine nitrogen atom also contributes to the activation of these positions, as nucleophilic attack at positions ortho and para to the nitrogen is generally favored due to the ability of the electronegative nitrogen to stabilize the resulting anionic intermediate stackexchange.com. In this molecule, the C-3 and C-5 positions benefit from activation by both the nitro group and the ring nitrogen, making them prime sites for substitution.

Electronic Effects of the Nitro Group in Facilitating Nucleophilic Attack

The nitro group at the C-4 position is the primary activating group for SNAr reactions on this molecule. Its powerful electron-withdrawing nature, operating through both inductive and resonance effects, is critical for the reaction's feasibility nih.govsvedbergopen.com.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bond framework, increasing the electrophilicity of the ring carbons.

Resonance Effect: The nitro group can delocalize the negative charge of the anionic intermediate formed during the nucleophilic attack. This resonance stabilization significantly lowers the activation energy of the reaction youtube.com. When a nucleophile attacks at C-3 or C-5, the resulting negative charge can be delocalized onto the oxygen atoms of the para-positioned nitro group, a highly stabilizing contribution youtube.comnih.gov.

This stabilization of the reaction intermediate is a key factor that facilitates the nucleophilic aromatic substitution process youtube.comreddit.com.

Detailed Mechanistic Pathways of SNAr Transformations

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism youtube.comyoutube.com.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom (C-3 or C-5). This step is typically the rate-determining step as it involves the disruption of the ring's aromaticity stackexchange.comyoutube.com. The attack results in the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex youtube.comresearchgate.netnih.gov. The negative charge in this complex is delocalized over the pyridine ring and, most importantly, onto the nitro group.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group. This elimination step is generally fast youtube.com.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Chloro-5-methoxy-4-nitropyridine |

| Amine | Ammonia (NH₃) | 3-Amino-5-chloro-4-nitropyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Chloro-4-nitro-5-(phenylthio)pyridine |

| Hydrazide | Hydrazine (N₂H₄) | 3-Chloro-5-hydrazinyl-4-nitropyridine |

Reductive Transformations of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a key pathway to valuable pyridine derivatives. This transformation is a fundamental reaction in the synthesis of more complex molecules.

Synthesis of Amino-Substituted Pyridine Derivatives

The reduction of this compound yields 4-amino-3,5-dichloropyridine. This product is a significant building block in medicinal and organic chemistry nih.govresearchgate.net. The synthesis involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) using various reducing agents. This transformation is one of the most common and important methods for introducing an amino group onto an aromatic ring wikipedia.orgacs.org. The resulting 4-amino-3,5-dichloropyridine can be isolated and used in subsequent synthetic steps nih.govresearchgate.net.

Development of Selective Reduction Methodologies

A critical challenge in the reduction of this compound is the potential for undesired side reactions, specifically the reductive cleavage of the carbon-chlorine bonds (hydrodehalogenation). Therefore, the development of selective reduction methodologies that preserve the chloro substituents is of great importance.

Several methods have been established for the chemoselective reduction of nitroarenes in the presence of aryl halides wikipedia.orgresearchgate.net. These methods often employ specific catalysts or reagents that favor the reduction of the nitro group over the C-Cl bonds. Common approaches include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst. The choice of catalyst (e.g., Palladium, Platinum, or Nickel) and reaction conditions can be tuned to achieve high selectivity wikipedia.org. For instance, certain nickel-catalyzed hydrosilylative reductions have shown excellent chemoselectivity for reducing nitro groups while leaving other sensitive functionalities intact rsc.org.

Metal-Acid Systems: Classic methods using metals like iron, tin, or zinc in acidic media (e.g., HCl or acetic acid) are widely used for nitro group reduction wikipedia.org. Iron powder in the presence of an acid or ammonium chloride is often a mild and selective choice.

Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as hydrazine or ammonium formate, in conjunction with a catalyst like Pd/C. It can be a milder alternative to using high-pressure hydrogen gas researchgate.net.

Other Reagents: Reagents like sodium borohydride in the presence of a transition metal complex or sodium hydrosulfite can also be employed for the selective reduction of nitro groups wikipedia.orgjsynthchem.com.

The selection of the appropriate methodology depends on the desired yield, scalability, and compatibility with other functional groups in the molecule.

Table 2: Comparison of Selective Nitro Group Reduction Methods

| Reagent/System | Conditions | Selectivity | Reference |

| Fe / NH₄Cl | Aqueous Ethanol, Reflux | High; C-Cl bonds are preserved. | wikipedia.org |

| SnCl₂ / HCl | Concentrated HCl, 0°C to RT | Good; a classic method for nitro reduction. | wikipedia.org |

| H₂ / Pd-C | Methanol, RT | Variable; can cause hydrodehalogenation depending on catalyst and conditions. | wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, RT | Can be effective for selective reduction of nitro compounds. | jsynthchem.com |

| Ni(acac)₂ / PMHS | THF, RT | Excellent; chemoselective transfer hydrogenation. | rsc.org |

Vicarious Nucleophilic Substitution (VNS) and Alkylation Reactions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. nih.govkuleuven.beorganic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile that bears a leaving group. nih.govkuleuven.beorganic-chemistry.org In the context of this compound, the electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack, making it a suitable substrate for VNS reactions.

The general mechanism of VNS on a nitropyridine involves the addition of a carbanion, stabilized by an electron-withdrawing group and possessing a leaving group (e.g., a halogen or a sulfonyl group), to an electron-deficient position on the pyridine ring. nih.gov This is followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct, leading to the formation of a substituted nitropyridine. nih.gov

While specific studies detailing the VNS reactions of this compound are not extensively documented in the reviewed literature, the reactivity of other nitropyridines in VNS provides a strong basis for predicting its behavior. For instance, various nitropyridines have been shown to react with carbanions derived from compounds like chloromethyl phenyl sulfone or α-chloroacetonitriles in the presence of a strong base to yield the corresponding alkylated products. kuleuven.beorganic-chemistry.org The reaction typically proceeds at the positions ortho or para to the nitro group. In the case of this compound, the only available hydrogen atom is at the C-2 and C-6 positions, which are ortho to the nitro group. Therefore, VNS reactions on this substrate would be expected to introduce substituents at these positions.

Alkylation of nitropyridines can also be achieved through VNS, providing a direct method for the introduction of alkyl groups onto the pyridine ring. nih.govscispace.com Electrophilic nitropyridines readily react with sulfonyl-stabilized carbanions to afford C-H alkylation products. nih.gov The process involves the formation of a Meisenheimer-type adduct, followed by a base-induced elimination of a sulfinic acid. nih.gov

A hypothetical VNS reaction of this compound with a generic carbanion is presented in the table below, illustrating the expected product.

| Reactant | Reagent | Base | Expected Product |

| This compound | R-CH(X)-Y (where X is a leaving group and Y is an electron-withdrawing group) | Strong Base (e.g., t-BuOK) | 2-Alkyl-3,5-dichloro-4-nitropyridine |

Advanced Coupling Reactions and Other Functional Group Interconversions

The presence of two chloro substituents on the pyridine ring of this compound opens up avenues for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are highly effective methods for the functionalization of halo-substituted pyridines.

The following table summarizes the conditions used for the Suzuki-Miyaura coupling of a related dichlorinated heteroaromatic compound.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75% |

The Sonogashira coupling is another powerful palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction typically employs a copper(I) co-catalyst. wikipedia.org The regioselective Sonogashira coupling of 4,6-dichloro-2-pyrone has been shown to proceed with high selectivity for the 6-position. rsc.org This selectivity is attributed to both kinetic and thermodynamic factors favoring oxidative addition at the C-6 position. rsc.org Given the electronic similarities, it is plausible that this compound would undergo Sonogashira coupling, enabling the introduction of alkynyl moieties.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, often enhancing its reactivity towards certain nucleophiles and influencing the regioselectivity of subsequent reactions.

The oxidation of pyridines to their corresponding N-oxides is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. arkat-usa.org For pyridines bearing electron-withdrawing groups, harsher reaction conditions may be required. A general method for the synthesis of pyridine-N-oxides involves the use of m-CPBA in a solvent like dichloromethane. google.com Another approach involves a one-step oxidation and nitration process, which can be applied to prepare 4-nitropyridine-N-oxides from the corresponding pyridines. google.com

The synthesis of this compound N-oxide would likely proceed via the oxidation of this compound with a strong oxidizing agent. The resulting N-oxide would be a valuable intermediate for further functionalization, as the N-oxide group can direct subsequent substitution reactions and can also be removed at a later stage if desired.

The following table outlines a general procedure for the synthesis of a pyridine-N-oxide using m-CPBA.

| Starting Material | Oxidizing Agent | Solvent | Temperature | Product |

| Substituted Pyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0-25 °C | Substituted Pyridine-N-oxide |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT methods are employed to determine the electronic structure, geometry, and vibrational frequencies of molecules like 3,5-Dichloro-4-nitropyridine. researchgate.netnih.gov Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results for a wide range of organic molecules. nih.govacs.org

Theoretical calculations are crucial for mapping potential energy surfaces and investigating the kinetics and thermodynamics of chemical reactions. nih.gov By identifying transition states and intermediates, DFT can predict the most favorable reaction pathways and explain regioselectivity and stereoselectivity. nih.gov For this compound, a key application of these methods would be to model nucleophilic aromatic substitution reactions. Calculations could determine the activation energies for substitution at different positions on the pyridine (B92270) ring, thereby predicting the most likely products under various conditions. While specific studies on this molecule are not prevalent, research on similar heterocyclic systems demonstrates that DFT calculations can effectively explain the lack of regioselectivity in uncatalyzed reactions and the role of catalysts in directing outcomes. nih.gov

The following table illustrates the type of data that would be generated from a DFT study on the reaction pathways of this compound with a generic nucleophile (Nu-).

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Substitution at C2 | TS-C2-Nu | Value from calculation | Predicts the kinetic feasibility of substitution adjacent to the nitrogen atom. |

| Substitution at C4 (ipso-substitution of nitro group) | TS-C4-Nu | Value from calculation | Evaluates the likelihood of replacing the nitro group, a common pathway for activated nitroaromatics. |

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a small gap suggests high reactivity. irjweb.com For molecules involved in charge-transfer interactions, this gap is particularly important. nih.gov

Analysis of the HOMO and LUMO energy levels can predict where a molecule will act as an electrophile or nucleophile. In this compound, the LUMO is expected to be localized over the electron-deficient pyridine ring, particularly at the carbons bearing the nitro and chloro substituents, making them susceptible to nucleophilic attack. The distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting sites for electrophilic and nucleophilic attack, respectively. irjweb.com

The table below outlines the typical electronic properties derived from DFT calculations.

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | A lower HOMO energy would indicate a weaker electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | A low LUMO energy would indicate a strong electron-accepting character, making it a good electrophile. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. irjweb.com | A smaller gap would imply higher reactivity towards nucleophiles. |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Would likely show significant positive charges on the carbon atoms attached to the electronegative Cl and NO2 groups. |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the central pyridine ring imparts significant molecular rigidity. Unlike molecules with numerous single bonds that allow for free rotation, the planar and aromatic nature of the pyridine core restricts its conformational freedom. mdpi.com The primary source of any minor conformational flexibility would be the rotation of the nitro group relative to the plane of the pyridine ring. DFT calculations can be used to determine the rotational barrier of the C-N bond and identify the lowest energy conformation, which is typically a planar or near-planar arrangement to maximize electronic conjugation. The inherent rigidity of the molecule is a key structural feature influencing its packing in the solid state and its interaction with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, typically in a solvated environment. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects. mdpi.com

Application of Cheminformatics for Predictive Modeling

Cheminformatics applies computational and informational techniques to solve problems in chemistry. It involves the use of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the properties of molecules based on their structure. These models are built by finding statistically significant correlations between calculated molecular descriptors (e.g., electronic, topological, and steric properties) and experimentally determined properties for a set of known compounds.

For this compound, cheminformatics models could be developed to predict various properties without the need for laboratory experiments. For instance, models could predict its toxicity, metabolic stability, or potential as a kinase inhibitor by comparing its structural and electronic features to large databases of compounds with known activities. These predictive tools are essential in the early stages of drug discovery and materials science for screening large numbers of candidate molecules efficiently.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 3,5-Dichloro-4-nitropyridine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The molecular structure of this compound contains a plane of symmetry. Consequently, the two protons at positions 2 and 6 (H-2 and H-6) are chemically equivalent. This equivalence results in a single signal in the ¹H NMR spectrum. The presence of highly electronegative chlorine atoms and the electron-withdrawing nitro group significantly deshields these protons, causing their resonance to appear in the downfield region of the spectrum, typically associated with aromatic protons. chemistrysteps.comlibretexts.org

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to display three distinct signals, corresponding to the three unique carbon environments in the molecule:

C-4: This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield chemical shift.

C-3 and C-5: These two carbons are equivalent due to symmetry. Each is bonded to a chlorine atom, which also results in a downfield shift.

C-2 and C-6: These carbons are also equivalent and are adjacent to the ring nitrogen, placing their resonance in the typical range for aromatic carbons. testbook.comlibretexts.org

The precise chemical shifts are influenced by the combined electronic effects of the nitrogen heteroatom, the two chlorine substituents, and the nitro group. libretexts.org

Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Signal Multiplicity |

|---|---|---|---|

| ¹H | H-2, H-6 | 8.5 - 9.0 | Singlet |

| ¹³C | C-4 | 145 - 155 | Singlet |

| ¹³C | C-3, C-5 | 130 - 140 | Singlet |

| ¹³C | C-2, C-6 | 150 - 160 | Singlet |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₅H₂Cl₂N₂O₂ and a molecular weight of approximately 192.99 g/mol . chemdad.comcapotchem.cnappchemical.com

In high-resolution mass spectrometry, the presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion peak (M⁺). The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, lead to three peaks in a predictable ratio:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

Under electron ionization (EI), the molecule undergoes fragmentation. The fragmentation pathways for nitroaromatic compounds typically involve the loss of the nitro group or its components. researchgate.net Common fragmentation steps for this compound would likely include:

Loss of a nitro group (NO₂, 46 u) to form a dichloropyridyl cation.

Loss of nitric oxide (NO, 30 u).

Loss of a chlorine radical (Cl, 35/37 u). jcsp.org.pk

Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 192/194/196 | [C₅H₂Cl₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 146/148/150 | [C₅H₂Cl₂N]⁺ | Loss of NO₂ |

| 162/164/166 | [C₅H₂Cl₂NO]⁺ | Loss of NO |

| 157/159 | [C₅H₂ClN₂O₂]⁺ | Loss of Cl |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Key expected vibrational modes include:

NO₂ Vibrations: The nitro group gives rise to two prominent stretching bands: an asymmetric stretch (ν_as) at a higher frequency and a symmetric stretch (ν_s) at a lower frequency.

Pyridine (B92270) Ring Vibrations: The aromatic ring exhibits several characteristic vibrations, including C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane ring deformation modes.

C-Cl Vibrations: The stretching vibrations of the carbon-chlorine bonds typically appear in the fingerprint region of the IR spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Nitro Group |

| NO₂ Symmetric Stretch | 1300 - 1370 | Nitro Group |

| C=C / C=N Ring Stretch | 1400 - 1600 | Pyridine Ring |

| C-Cl Stretch | 600 - 800 | C-Cl Bond |

A definitive assignment of the often-complex vibrational spectra of molecules like this compound requires a Potential Energy Distribution (PED) analysis. PED is a computational method that quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional rotation) to a specific normal mode of vibration. This analysis overcomes the limitations of assigning bands based solely on characteristic group frequencies, which can be misleading in molecules with significant vibrational coupling between different functional groups. A PED analysis would provide a precise description of the nature of each observed band in the IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The spectrum of this compound is expected to show absorption bands arising from transitions involving its π-electron system and non-bonding electrons.

The key chromophores in the molecule are the nitrated pyridine ring. Two primary types of electronic transitions are anticipated:

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated aromatic system. libretexts.org

n → π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the pyridine ring or the oxygens of the nitro group, to an antibonding π* orbital. libretexts.orgslideshare.net

The presence of chloro and nitro substituents on the pyridine ring modifies the energy levels of the molecular orbitals, thereby influencing the position (λ_max) and intensity of the absorption maxima.

Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|

| π → π | 200 - 280 | High |

| n → π | 280 - 400 | Low |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov This method provides precise measurements of bond lengths, bond angles, and torsion angles, as well as detailed information about how molecules are arranged in a crystal lattice.

While a specific crystal structure for this compound has not been detailed in the available literature, an analysis would yield fundamental crystallographic data. This data would reveal the planarity of the pyridine ring, the orientation of the nitro group relative to the ring, and the precise C-Cl, C-N, and N-O bond lengths. Furthermore, it would elucidate intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing. nih.gov

Data Obtained from X-ray Crystallographic Analysis

| Parameter | Type of Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The full symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Intermolecular Interactions | Details on non-covalent forces like stacking or halogen bonds. |

Applications of 3,5 Dichloro 4 Nitropyridine in the Synthesis of Complex Organic Scaffolds

Precursor for Fused Heterocyclic Ring Systems

The strategic arrangement of reactive sites on 3,5-dichloro-4-nitropyridine facilitates its use in annulation reactions, where additional rings are fused onto the pyridine (B92270) core. This approach is a powerful method for generating polycyclic heteroaromatic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. ias.ac.inuou.ac.in The synthesis typically involves a sequence of nucleophilic substitution, reduction of the nitro group, and subsequent intramolecular cyclization.

Imidazo[4,5-c]pyridines: This scaffold, also known as 3-deazapurine, is structurally analogous to purines and is a privileged structure in drug discovery. nih.govacs.org The synthesis of the imidazo[4,5-c]pyridine core generally requires a 3,4-diaminopyridine intermediate. nih.gov Starting from this compound, a plausible synthetic pathway involves two key transformations:

Diamination: Sequential nucleophilic substitution of the two chlorine atoms with ammonia or a protected amine equivalent.

Reduction and Cyclization: Reduction of the nitro group at C4 to an amine, yielding a transient 3,4,5-triaminopyridine derivative. This intermediate can then be cyclized with a one-carbon electrophile (e.g., formic acid, orthoesters, or aldehydes) to form the fused imidazole ring. nih.gov

While specific literature examples starting directly from this compound are not prevalent, this strategy is well-established for isomers like 2,4-dichloro-3-nitropyridine, demonstrating the utility of dichloronitropyridines in constructing this scaffold. acs.org

Azaindoles: Azaindoles, or pyrrolopyridines, are another class of bicyclic heterocycles of significant interest in pharmaceutical research. rsc.orgorganic-chemistry.org Their synthesis from this compound would necessitate the construction of a pyrrole ring fused to the c-face of the pyridine. A general approach could involve:

Introduction of a Carbon Side Chain: A nucleophilic substitution reaction at the C3 position with a two-carbon synthon, for example, the anion of a ketone or an ester.

Functional Group Manipulation: Reduction of the nitro group at C4 to an amine.

Intramolecular Cyclization: Condensation of the newly formed C4-amino group with the carbonyl functionality of the introduced side chain to form the fused pyrrole ring, a strategy common in indole synthesis.

Numerous methods have been developed for azaindole synthesis from various substituted pyridine precursors, highlighting the adaptability of such cyclization strategies. organic-chemistry.orgnih.govchemrxiv.orgrsc.org

The reactivity profile of this compound allows it to be a precursor for a variety of other fused pyridine systems. By selecting bifunctional nucleophiles, chemists can design pathways to different heterocyclic rings. For instance, reaction with a nucleophile containing both an amine and a thiol group could lead to the formation of thiazolo[4,5-c]pyridines after reduction of the nitro group and subsequent cyclization. Similarly, using nucleophiles like hydrazine or hydroxylamine could pave the way for synthesizing pyrazolo[4,3-c]pyridines or oxazolo[4,5-c]pyridines, respectively. The specific reaction conditions and the sequence of bond-forming events would determine the final polycyclic structure.

Building Block for Multifunctionalized Pyridine Derivatives

One of the most direct applications of this compound is its use as a scaffold to introduce multiple functional groups onto the pyridine ring in a controlled manner. The chlorine atoms at positions 3 and 5 are susceptible to displacement by a wide range of nucleophiles.

The general reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high electrophilicity of the pyridine ring, enhanced by the C4-nitro group, facilitates the attack of nucleophiles and the subsequent departure of the chloride leaving group. This allows for the synthesis of 3,5-disubstituted-4-nitropyridines with diverse functionalities.

Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines (aliphatic and aromatic) react readily to form 3-amino- and 3,5-diamino-4-nitropyridine derivatives.

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides/phenoxides yields the corresponding ether derivatives.

Thiolates: Thiolates react to form thioethers.

The reaction of halo-nitropyridines with amines is a well-documented process. clockss.orgresearchgate.net The substitution can often be performed sequentially if the two chlorine atoms exhibit different reactivity or if stoichiometry is carefully controlled, allowing for the synthesis of unsymmetrically substituted pyridines.

| Reactant | Nucleophile (Nu) | Potential Product Structure | Product Class |

|---|---|---|---|

| This compound | R-NH₂ (Primary Amine) | 3,5-bis(R-amino)-4-nitropyridine | Diaminopyridine |

| R₂NH (Secondary Amine) | 3,5-bis(R₂-amino)-4-nitropyridine | Diaminopyridine | |

| R-O⁻ (Alkoxide) | 3,5-bis(R-alkoxy)-4-nitropyridine | Dialkoxypyridine | |

| Ar-S⁻ (Thiophenoxide) | 3,5-bis(Arylthio)-4-nitropyridine | Dithioetherpyridine |

Role in Cascade and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. mdpi.comresearchgate.netnih.gov Similarly, cascade reactions involve sequential transformations that occur in one pot without the isolation of intermediates.

This compound is an ideal substrate for the design of such reactions due to its possession of multiple electrophilic sites. A hypothetical multicomponent reaction could involve the simultaneous or sequential reaction of this compound with two different nucleophiles, leading to a highly substituted pyridine derivative in a single step.

A potential cascade sequence could be initiated by the substitution of one chlorine atom. The intermediate product could then undergo a subsequent intramolecular reaction, triggered by the reduction of the nitro group. For example, a reaction with an amino alcohol would first lead to the substitution of a chlorine. Subsequent reduction of the nitro group to an amine would generate a 3-amino-4-(hydroxyalkylamino)pyridine intermediate, which could then cyclize to form a fused six- or seven-membered ring. While specific examples utilizing this compound in MCRs are not widely reported, its structure lends itself to the development of novel and efficient one-pot methodologies for creating molecular complexity. figshare.com

Advanced Research Applications of 3,5 Dichloro 4 Nitropyridine As Pharmaceutical and Agrochemical Intermediates

Precursors in Pharmaceutical Development

The pyridine (B92270) scaffold is a common motif in a wide range of pharmaceuticals, and derivatives of 3,5-Dichloro-4-nitropyridine have been investigated for their potential in developing new therapeutic agents. The reactivity of this compound allows for the introduction of various functional groups, leading to the creation of diverse molecular libraries for drug discovery.

Synthesis of Novel Drug Leads and Candidate Molecules

This compound is a key starting material for the synthesis of more complex molecules that are evaluated as potential drug candidates. The nitro group can be reduced to an amino group, which can then be further functionalized, while the chlorine atoms can be displaced through nucleophilic substitution reactions. This allows for the systematic modification of the pyridine core to explore structure-activity relationships and optimize therapeutic properties.

A significant application of a structurally related compound is in the synthesis of potent enzyme inhibitors. For instance, the core structure of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a selective phosphodiesterase 4 (PDE4) inhibitor, contains the 3,5-dichloropyridinyl moiety. guidechem.com The synthesis of such compounds often involves the preparation of 4-amino-3,5-dichloropyridine, which can be derived from the reduction of this compound. nih.gov

| Drug Lead/Candidate | Therapeutic Target | Precursor Moiety |

| SCH 351591 | Phosphodiesterase 4 (PDE4) | N-(3,5-dichloro-1-oxido-4-pyridinyl) |

Intermediates for Specific Therapeutic Agent Classes (e.g., enzyme inhibitors, anti-inflammatory compounds)

The derivatives of this compound are particularly useful in the development of specific classes of therapeutic agents, such as enzyme inhibitors and anti-inflammatory compounds. The ability to introduce diverse substituents onto the pyridine ring allows for the fine-tuning of molecular properties to achieve high potency and selectivity for specific biological targets.

As mentioned, SCH 351591 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). nih.gov PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The 3,5-dichloropyridinyl group in SCH 351591 is crucial for its activity. The synthesis of this class of compounds highlights the importance of chlorinated nitropyridines as intermediates in the generation of targeted therapeutics. nih.gov

| Therapeutic Agent Class | Example Compound/Scaffold | Mechanism of Action |

| Enzyme Inhibitors | SCH 351591 | Phosphodiesterase 4 (PDE4) inhibition |

| Anti-inflammatory Compounds | N-(3,5-dichloro-1-oxido-4-pyridinyl) based compounds | Reduction of pro-inflammatory mediators |

Precursors in Agrochemical Research and Development

The pyridine ring is also a key structural feature in many modern agrochemicals, including herbicides, fungicides, and insecticides. The unique electronic and steric properties imparted by the chlorine and nitro substituents in this compound make it an attractive starting point for the synthesis of new crop protection agents.

Synthesis of Herbicidal and Fungicidal Agents

While direct synthesis of commercial herbicides and fungicides from this compound is not extensively documented in publicly available literature, the broader class of dichloropyridines serves as crucial intermediates in the agrochemical industry. chemimpex.com For example, the related compound 3,5-dichloropyridine (B137275) is a known intermediate in the synthesis of various agrochemicals. epo.org The functionalization of the pyridine ring is a key strategy in the development of new herbicidal and fungicidal compounds with improved efficacy and environmental profiles. Research in this area is ongoing, with a focus on creating novel molecules that can overcome resistance issues in target pests and weeds.

Development of Insecticidal Compounds

The development of novel insecticides is a critical area of agrochemical research. Pyridine-based insecticides, such as the neonicotinoids, have been highly successful. While specific examples of commercial insecticides synthesized directly from this compound are not readily found, research into new pyridine derivatives with insecticidal activity is an active field. For instance, studies on 3,5-dicyanopyridines have shown promising insecticidal activity against pests like cotton aphids. nih.gov Although the reported synthesis of these compounds does not start from this compound, it demonstrates the potential of polysubstituted pyridines in insecticide development. The reactivity of this compound offers a potential pathway to novel insecticidal scaffolds through the introduction of various substituents at the chloro and nitro positions.

| Agrochemical Class | Target Application | Key Structural Motif |

| Herbicides | Weed Control | Dichloropyridine |

| Fungicides | Fungal Disease Control | Dichloropyridine |

| Insecticides | Pest Control | Polysubstituted Pyridine |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of functionalized pyridines is an area of continuous development in organic chemistry. researchgate.net Traditional methods for the synthesis of pyridine (B92270) derivatives often involve multi-step procedures and the use of hazardous reagents. Emerging research is focused on developing greener and more sustainable synthetic routes. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that minimize waste. For the synthesis of compounds like 3,5-Dichloro-4-nitropyridine, green chemistry approaches could involve the development of one-pot synthesis protocols that reduce the number of reaction and purification steps. Furthermore, the exploration of bio-catalysis or eco-friendly catalysts could provide more environmentally benign synthetic pathways. rsc.org

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Development of synthetic routes with higher atom economy to minimize byproduct formation. |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. |

| Design for Energy Efficiency | Utilization of microwave-assisted or sonochemical methods to reduce reaction times and energy consumption. rsc.org |

| Use of Renewable Feedstocks | Investigation of bio-based starting materials for the pyridine ring synthesis. |

| Catalysis | Employment of highly efficient and recyclable catalysts to reduce the need for stoichiometric reagents. nih.gov |

Advancements in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processing. mdpi.com These benefits include enhanced safety, better process control, and scalability. contractpharma.comyoutube.com For the synthesis of this compound, the implementation of flow chemistry could lead to more efficient and safer manufacturing processes. acs.org Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov This technology is particularly advantageous for handling potentially hazardous reactions or unstable intermediates. scitube.io The transition from batch to continuous manufacturing for specialty chemicals like this compound is a growing trend in the pharmaceutical and fine chemical industries. ijnrd.orgd-nb.info

| Advantage of Flow Chemistry | Relevance to this compound Production |

| Enhanced Safety | Small reactor volumes minimize the risk associated with exothermic reactions or the handling of hazardous materials. contractpharma.com |

| Improved Heat and Mass Transfer | The high surface-area-to-volume ratio in flow reactors allows for efficient temperature control and mixing. youtube.com |

| Increased Reproducibility and Scalability | Continuous processes offer better control over reaction conditions, leading to more consistent product quality and straightforward scaling. nih.gov |

| Integration of In-line Analysis | Real-time monitoring of the reaction progress allows for rapid optimization and quality control. |

| Telescoped Reactions | Multiple reaction steps can be performed sequentially without the need for isolation of intermediates, improving overall efficiency. nih.gov |

Design and Discovery of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems is crucial for enabling new and more efficient chemical transformations. rsc.org For this compound, research into new catalysts could unlock novel reaction pathways and facilitate its conversion into a wider range of derivatives. This includes the design of catalysts for selective C-H activation, cross-coupling reactions, and asymmetric synthesis. sciprofiles.com The development of catalysts that can selectively functionalize the pyridine ring without affecting the nitro and chloro substituents is a significant area of interest. Furthermore, the use of organometallic and nano-catalysts could offer new possibilities for the transformation of this compound into complex molecules with potential applications in pharmaceuticals and agrochemicals. rsc.org

| Type of Catalysis | Potential Transformation of this compound |

| Transition Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon bonds at the chloro-substituted positions. researchgate.net |

| Organocatalysis | Asymmetric transformations to introduce chirality, leading to the synthesis of enantiomerically pure compounds. |

| Photoredox Catalysis | Activation of the molecule through light-induced electron transfer for novel functionalization reactions. |

| Biocatalysis | Enzymatic reactions for highly selective and environmentally friendly transformations. |

Exploration of Applications in Advanced Materials Science

The unique electronic properties of the pyridine ring make it a valuable component in the design of advanced materials. researchgate.net For this compound, its electron-deficient nature, due to the presence of the nitro group and chlorine atoms, makes it an interesting candidate for applications in materials science. Research in this area could explore its use as a building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, magnetic, or optical properties.

| Area of Materials Science | Potential Application of this compound Derivatives |

| Organic Electronics | As a component in the synthesis of electron-transporting materials for use in electronic devices. |

| Coordination Chemistry | As a ligand for the construction of functional coordination polymers and metal-organic frameworks (MOFs). |

| Functional Dyes and Pigments | As a chromophoric core for the development of new colorants with specific optical properties. |

| Polymer Chemistry | As a monomer or functional additive to impart specific properties to polymers, such as thermal stability or flame retardancy. |

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-4-nitropyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nitration and halogenation steps. For example:

- Nitration Precursor : Start with a pyridine derivative (e.g., 3,5-dichloropyridine) and introduce a nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Halogenation : If starting from a non-halogenated precursor, chlorination can be achieved using PCl₅ or POCl₃ under reflux conditions (80–120°C) .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to prevent side reactions (e.g., di-nitration).

- Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in deuterated DMSO to confirm substitution patterns. Chlorine and nitro groups cause deshielding in adjacent protons .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹, asymmetric stretch) and C-Cl (750–550 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (M⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Collect halogenated/nitro-containing waste separately and neutralize with alkaline solutions (e.g., NaOH) before disposal .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) with SHELXL resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Q. How can researchers address contradictions between spectroscopic data and computational modeling results for substituent effects?

Methodological Answer:

- Cross-Validation : Compare experimental (NMR, IR) and DFT-calculated (e.g., B3LYP/6-311+G(d,p)) spectra. Adjust basis sets to account for electron-withdrawing effects of Cl/NO₂ groups.

- Solvent Effects : Include solvent models (e.g., PCM for DMSO) in computations to match experimental conditions .

- Statistical Analysis : Use RMSD (root-mean-square deviation) to quantify alignment between observed and predicted spectra .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions in this compound?

Methodological Answer:

- Nitro Group Effects : The electron-withdrawing nitro group at C4 deactivates the ring, directing nucleophiles (e.g., amines) to the less electron-deficient C2 or C6 positions.

- Steric Considerations : 3,5-Dichloro substituents hinder attack at adjacent positions, favoring substitutions at the para-nitro site .

- Kinetic Studies : Conduct reactions in polar aprotic solvents (DMF, DMSO) at varying temperatures to isolate intermediates via quenching .

Q. How can researchers design multi-step syntheses of this compound derivatives while maintaining regioselectivity?

Methodological Answer:

Q. Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.